5-Methylpiperidin-3-amine
Overview
Description
5-Methylpiperidin-3-amine is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of drugs and natural alkaloids . This compound, specifically, is a valuable intermediate in organic synthesis and has applications in the development of pharmaceuticals and other chemical products.
Scientific Research Applications
5-Methylpiperidin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Its derivatives are used in the study of biological processes and the development of bioactive compounds.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
Future Directions
While specific future directions for 5-Methylpiperidin-3-amine are not mentioned, there is a growing interest in the development of peptide-drug conjugates for targeted cancer therapy . Additionally, therapeutic peptides are gaining attention due to their novel production, modification, and analytic technologies .
Preparation Methods
The synthesis of 5-Methylpiperidin-3-amine can be achieved through several routes. One common method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach is the preparation via nitro-tetrahydropyridine precursors, which involves a series of reduction reactions . Industrial production methods often focus on optimizing these reactions to achieve high yields and purity.
Chemical Reactions Analysis
5-Methylpiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding piperidinones.
Reduction: Reduction reactions can convert nitro groups to amines, as seen in the preparation methods.
Substitution: It can participate in substitution reactions, such as the Suzuki cross-coupling reactions with arylboronic acids.
Common reagents used in these reactions include hydrogen gas for hydrogenation, palladium catalysts for cross-coupling reactions, and various reducing agents for nitro group reductions. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 5-Methylpiperidin-3-amine involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to exhibit various pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
5-Methylpiperidin-3-amine can be compared with other piperidine derivatives, such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits antiproliferative effects on cancer cells.
Matrine: Known for its anti-cancer and anti-inflammatory activities.
What sets this compound apart is its specific structure and the unique reactivity it offers in synthetic chemistry, making it a valuable intermediate for various applications.
Properties
IUPAC Name |
5-methylpiperidin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-5-2-6(7)4-8-3-5/h5-6,8H,2-4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOHPULQDOKUOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CNC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184913-57-2 | |
Record name | 5-methylpiperidin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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